molecular formula C13H13N B1266149 2-Benzylaniline CAS No. 28059-64-5

2-Benzylaniline

Cat. No.: B1266149
CAS No.: 28059-64-5
M. Wt: 183.25 g/mol
InChI Key: DWOBGCPUQNFAFB-UHFFFAOYSA-N
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Description

2-Benzylaniline, also known as 2-aminodiphenylmethane, is an organic compound with the molecular formula C₁₃H₁₃N. It is characterized by a benzyl group attached to the nitrogen atom of an aniline molecule. This compound is a white to light yellow crystalline solid with a melting point of 49-54°C and a boiling point of 172-173°C at 12 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylaniline can be synthesized through several methods:

    Benzylation of Aniline: One common method involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out at elevated temperatures (90-95°C) with vigorous stirring.

    Reductive Amination: Another method involves the reduction of benzalaniline using sodium and alcohol.

Industrial Production Methods: Industrial production of this compound often involves the benzylation of aniline due to its simplicity and high yield. The reaction is typically conducted in large reactors with precise control over temperature and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

2-Benzylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylideneaniline using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form dibenzylamine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-benzylaniline is in the pharmaceutical industry. It serves as an important intermediate for synthesizing various active pharmaceutical ingredients (APIs). The following table summarizes some notable pharmaceuticals that utilize this compound or its derivatives:

Pharmaceutical Active Ingredient Application
LacosamideLacosamideAntiepileptic drug
MoxifloxacinMoxifloxacinAntibiotic
NebivololNebivololAntihypertensive
AlniditanAlniditanMigraine treatment

Research has demonstrated that this compound exhibits various biological activities, including anticancer properties. A study highlighted its effectiveness against leukemia cells, indicating significant cytotoxic effects and potential as a therapeutic agent. The compound was shown to induce apoptosis and cell cycle arrest in specific leukemia cell lines, suggesting its utility in cancer treatment .

Case Study: Anticancer Activity

  • Study Focus : The anticancer effects of this compound derivatives on leukemia cells.
  • Methodology : In vitro cytotoxicity assays were conducted on multiple leukemia cell lines.
  • Findings : The compound displayed significant inhibition of cell proliferation with IC50 values below 0.5 mM for certain cell lines, alongside mechanisms involving apoptosis and cell cycle modulation .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial sectors:

  • Textiles : Used as a dye intermediate due to its ability to form colored complexes.
  • Paints and Coatings : Acts as a corrosion inhibitor and enhances the durability of coatings.
  • Agriculture : Functions as an intermediate in the synthesis of agrochemicals and pesticides.

Research Insights and Future Directions

Recent studies have explored the modification of this compound derivatives to enhance their biological activity. For instance, derivatives have been synthesized to improve their efficacy against specific targets such as acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's .

Table: Research Findings on Derivatives

Derivative Target Activity IC50 Value (μM)
Hydroxyalkyl phthalimideAcetylcholinesterase inhibition3.33
Benzylamine derivativesAnticancer activity against leukemia<0.5

Mechanism of Action

The mechanism of action of 2-benzylaniline and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, some derivatives act as inhibitors of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in the treatment of depression and other neurological disorders .

Comparison with Similar Compounds

2-Benzylaniline can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its ortho-substitution pattern, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its meta and para counterparts .

Biological Activity

2-Benzylaniline, also known as 2-aminodiphenylmethane, is an aromatic amine with notable biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and its role in various biological processes. This article explores the biological activity of this compound, focusing on its anticancer properties, effects on neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H13_{13}N
  • CAS Number : 28059-64-5
  • Molecular Structure : The compound consists of a benzene ring attached to a benzyl group and an amino group at the ortho position, which influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of benzylamines have shown significant activity against various cancer cell lines.

Case Study: Anticancer Mechanism

A study investigated the anticancer properties of 2-acetyl-benzylamine (a derivative) against leukemia cells. The findings indicated that this compound induced apoptosis through several mechanisms:

  • Cell Cycle Arrest : Induced G2/M phase arrest in MOLM-14 cells and G0/G1 phase arrest in NB-4 cells.
  • Apoptosis Induction : Increased Bax expression and decreased Bcl-2 levels, leading to cytochrome c release and caspase-3 activation.
  • Inhibition of JAK2/STAT3 Pathway : This pathway is often activated in cancers, suggesting that this compound derivatives may serve as effective therapeutic agents against leukemia .

Neurotransmitter Modulation

The biological activity of this compound extends to its influence on neurotransmitter systems. Research indicates that it may interact with acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer’s.

Table 1: Inhibitory Activity Against Enzymes

CompoundAChE Inhibition (%)β-secretase Inhibition (%)Aβ Aggregation (%)
This compound33% (at 10 μM)Moderate24.9% (at 10 μM)
Reference CompoundTacrine (100%)Donepezil (100%)Resveratrol (Strong)

This table summarizes the inhibitory effects of this compound compared to established inhibitors .

Synthesis and Applications

The synthesis of this compound and its derivatives has been explored through various methods, including regioselective arylation techniques. These synthetic pathways allow for the development of compounds with enhanced biological activities.

Synthesis Methodology

Recent advancements have demonstrated efficient synthesis methods for producing this compound derivatives without catalysts or additives. This simplicity enhances its applicability in pharmaceutical development .

Toxicological Considerations

While exploring the benefits, it is essential to consider the toxicological aspects associated with amines like this compound. Excessive consumption or exposure can lead to psychoactive effects due to their role as biogenic amines. Monitoring their levels in food products is crucial to mitigate potential health risks .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of 2-Benzylaniline using spectroscopic methods?

To confirm the identity and purity of this compound, combine 1H NMR, 13C NMR, and IR spectroscopy . For example, the 1H NMR spectrum in CDCl3 shows distinct peaks: δ 3.83 ppm (singlet, -CH2- benzyl group), δ 6.60–7.23 ppm (aromatic protons), and a broad singlet at δ 3.13 ppm (-NH2). Cross-validate with IR data (e.g., N-H stretch at ~3365 cm⁻¹ absent due to amine proton exchange in CDCl3, but C-N stretches at 1265 cm⁻¹ and aromatic C=C at 1593 cm⁻¹ are critical). Always compare with reference spectra from peer-reviewed syntheses .

Q. What are the standard laboratory safety protocols for handling this compound?

While this compound is not classified as hazardous, follow general amine-handling guidelines: use gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust. Store in a sealed container in a dry environment to prevent degradation. Refer to analogous safety data for benzylamines and aniline derivatives, which emphasize avoiding prolonged exposure and proper waste disposal .

Q. What synthetic routes yield this compound with high efficiency?

A validated method involves imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones with primary amines, achieving 82% yield. Key steps include refluxing in ethanol with catalytic acid, followed by purification via recrystallization (melting point: 53–55°C). Monitor reaction progress using TLC and optimize solvent polarity to enhance crystallinity .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example, amine proton signals may appear broad or absent in CDCl3 due to exchange broadening. Use deuterated DMSO to stabilize -NH2 protons for clearer NMR signals. Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+Na]+ at 206.0946 m/z) .

Q. What experimental strategies can elucidate the reactivity of this compound in electrophilic substitution reactions?

Design a competitive kinetic study comparing nitration or halogenation rates of this compound with substituted analogs. Use UV-Vis spectroscopy to track reaction progress and DFT calculations to predict regioselectivity (e.g., para vs. ortho substitution influenced by the benzyl group’s steric effects). Include control experiments with electron-donating/withdrawing groups to isolate electronic vs. steric contributions .

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

Perform quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model protonation states and pKa values. Compare with experimental potentiometric titrations in aqueous/organic solvent mixtures. Solvent effects can be incorporated using continuum solvation models (e.g., SMD). Validate predictions with NMR monitoring of protonation shifts in D2O/CD3OD mixtures .

Q. What methodologies are optimal for studying the oxidative degradation pathways of this compound?

Use HPLC-MS to identify degradation products under controlled oxidative conditions (e.g., H2O2/UV light). Pair with radical trapping agents (e.g., TEMPO) to distinguish radical-mediated vs. non-radical pathways. Kinetic isotope effects (KIEs) can clarify mechanisms—e.g., deuterated amine groups to probe H-atom abstraction steps. Compare with literature on aniline oxidation to contextualize findings .

Q. Methodological Frameworks

Q. How should researchers design a study to investigate this compound’s role in coordination chemistry?

  • Objective : Characterize metal-ligand binding modes (e.g., with Cu(II) or Pd(II)).
  • Methods : Synthesize complexes under inert atmospheres, characterize via X-ray crystallography, and analyze stability constants using UV-Vis titrations.
  • Controls : Include free ligand spectra and metal-free reactions.
  • Validation : Reproduce synthetic procedures from primary literature and cross-validate spectral data .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data in this compound derivatives?

Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle structural descriptors (e.g., logP, H-bond donors) from bioactivity outliers. Use Bayesian meta-analysis to weight studies by sample size and experimental rigor. Report confidence intervals for IC50 values and explicitly address publication bias in literature surveys .

Properties

IUPAC Name

2-benzylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOBGCPUQNFAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182339
Record name 2-Benzylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28059-64-5
Record name 2-Benzylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28059-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylaniline
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Record name 2-Benzylaniline
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Record name 2-benzylaniline
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Synthesis routes and methods

Procedure details

In the manner given in Preparation 11, 2-aminobenzophenone hydrazone is refluxed with potassium hydroxide in diethylene glycol to give 2-benzylaniline.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Benzylaniline
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